molecular formula C22H30N2O2S B6501135 N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 955228-61-2

N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6501135
CAS No.: 955228-61-2
M. Wt: 386.6 g/mol
InChI Key: GEYXNSTXEFGJHM-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by:

  • A benzamide core substituted with a para-isopropoxy group.
  • An ethyl linker bearing a thiophen-3-yl moiety and a seven-membered azepane ring.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-17(2)26-20-9-7-18(8-10-20)22(25)23-15-21(19-11-14-27-16-19)24-12-5-3-4-6-13-24/h7-11,14,16-17,21H,3-6,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYXNSTXEFGJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F2392-0702 is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) . This enzyme plays a crucial role in mitochondrial fatty acid β-oxidation, which is essential for energy production in cells.

Mode of Action

F2392-0702 interacts with HADH2 by binding to its active site, inhibiting its activity. This inhibition disrupts the normal function of HADH2, leading to a decrease in the breakdown of fatty acids. As a result, there is an accumulation of fatty acid intermediates within the mitochondria .

Biochemical Pathways

The inhibition of HADH2 affects the fatty acid β-oxidation pathway . This pathway is critical for converting fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. By inhibiting HADH2, F2392-0702 causes a reduction in ATP production, leading to energy deficits in cells that rely heavily on fatty acid metabolism .

Pharmacokinetics

The pharmacokinetics of F2392-0702 involve its absorption, distribution, metabolism, and excretion (ADME):

These properties impact its bioavailability, ensuring that sufficient concentrations reach the target tissues to exert its effects.

Result of Action

At the molecular level, the inhibition of HADH2 by F2392-0702 leads to an accumulation of fatty acid intermediates and a decrease in ATP production. At the cellular level, this results in energy deficits, which can affect cell viability and function, particularly in tissues that depend on fatty acid oxidation for energy .

Action Environment

The efficacy and stability of F2392-0702 can be influenced by various environmental factors:

Biological Activity

The compound N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C20_{20}H26_{26}N2_{2}O2_{2}S
  • Molecular Weight : 358.5 g/mol

Structural Characteristics

The compound features an azepane ring, a thiophene group, and a propan-2-yloxy benzamide moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can modulate G protein-coupled receptors (GPCRs), which are critical in many physiological responses and are common targets in drug development .

Therapeutic Applications

Research has suggested potential applications in treating conditions such as:

  • Inflammatory Diseases : Due to its ability to inhibit pro-inflammatory cytokines.
  • Cancer : As a result of its effects on cell signaling pathways that regulate tumor growth.

In Vitro Studies

In vitro assays have shown that related compounds exhibit significant inhibitory effects on specific kinases associated with cancer progression. Such findings imply that this compound may also possess similar properties .

Comparative Biological Activity Table

Compound NameActivityTargetReference
This compoundPotential anti-inflammatoryGPCRs
Related Phenylcarbamoyloxypiperazinyl PropenolsAntimicrobialVarious pathogens
Substituted Thieno[2,3-b]pyridine CompoundsKinase inhibitionIKK complex

Scientific Research Applications

Melanocortin Receptor Modulation

Research has shown that compounds similar to N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide exhibit activity as melanocortin receptor antagonists. These receptors are involved in various physiological functions, including appetite regulation and energy homeostasis. The ability to modulate these receptors presents a potential avenue for developing treatments for obesity and metabolic disorders .

Antidepressant Effects

Studies have indicated that derivatives of this compound may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been implicated in the observed behavioral changes in animal models .

Cognitive Enhancement

There is emerging evidence suggesting that the compound may enhance cognitive functions. Research indicates that compounds targeting specific neuroreceptors can improve memory and learning capabilities, making this compound a candidate for further investigation in cognitive enhancement therapies .

Case Study 1: Melanocortin Receptor Antagonism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the core structure of this compound. They demonstrated that specific modifications increased selectivity and potency against the melanocortin-5 receptor (MC5R), leading to significant weight loss in rodent models .

Case Study 2: Behavioral Studies on Antidepressant Activity

A behavioral study involving rodents evaluated the antidepressant potential of the compound. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups. The study concluded that the compound's interaction with serotonin receptors could be responsible for its mood-enhancing effects .

Summary Table of Applications

Application AreaMechanism of ActionPotential Therapeutic Use
Melanocortin Receptor ModulationAntagonism of MC5RTreatment of obesity
Antidepressant EffectsModulation of serotonin and norepinephrineTreatment of depression
Cognitive EnhancementNeuroreceptor targetingImprovement in memory and learning

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s azepane-thiophene-ethyl side chain distinguishes it from other benzamide derivatives. Key comparisons include:

A. Azepane vs. Piperidine Rings
  • Piperidine-containing analogs (e.g., [125I]PIMBA in ) exhibit high sigma-1 receptor affinity (Kd = 5.80 nM) due to optimal six-membered ring geometry .
  • The azepane ring in the target compound introduces increased conformational flexibility and steric bulk, which may alter receptor binding kinetics or selectivity.
B. Thiophen-3-yl vs. Other Heterocycles
  • Compounds with thiazole or benzothiazole moieties (e.g., (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide in ) prioritize sulfonyl groups over alkoxy substituents, influencing solubility and target engagement .
C. Isopropoxy Substitution
  • The para-isopropoxy group on the benzamide core enhances lipophilicity compared to methoxy or halogenated analogs (e.g., 4-iodo-N-[2-(1'-piperidinyl)ethyl]benzamide in ), which may improve blood-brain barrier penetration .

Pharmacological and Therapeutic Implications

A. Sigma Receptor Binding
  • High-affinity sigma-1 ligands like [125I]PIMBA demonstrate diagnostic utility in prostate cancer imaging, with Bmax values up to 1930 fmol/mg protein in DU-145 cells .
  • The target compound’s thiophene-azepane-ethyl chain could modulate sigma receptor interaction, though its binding affinity remains uncharacterized.
B. Anticancer Potential
  • Nonradioactive analogs (e.g., PIMBA in ) inhibit prostate tumor cell colony formation in vitro at micromolar concentrations . Structural similarities suggest the target compound may share antitumor activity, warranting further testing.

Comparative Data Table

Compound Name Core Structure Key Substituents Receptor Affinity (Kd) Therapeutic Application
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide Benzamide Azepane, thiophen-3-yl, isopropoxy Not reported Potential oncology/neurology
[125I]PIMBA () Benzamide Piperidinyl, iodo, methoxy 5.80 nM (Sigma-1) Prostate cancer imaging
N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide () Benzamide Piperidine, phenethyl, phenyl Not reported Analgesic (speculative)
4-[(2-methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide () Benzamide Methylhydrazine, isopropyl Not reported Unknown

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